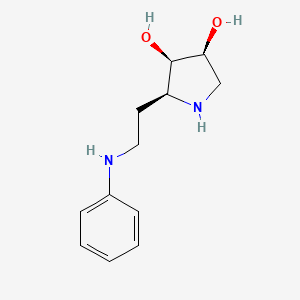
(2S,3R,4S)-2-(2-(Phenylamino)ethyl)pyrrolidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,3R,4S)-2-(2-(Phenylamino)ethyl)pyrrolidine-3,4-diol is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2S,3R,4S)-2-(2-(Phenylamino)ethyl)pyrrolidine-3,4-diol , also known by its CAS number 653570-89-9, is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H18N2O
- Molecular Weight : 218.29 g/mol
- Structural Characteristics : The compound features a pyrrolidine ring substituted with a phenylaminoethyl group and hydroxyl groups at the 3 and 4 positions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been evaluated for its effects on various cancer cell lines, demonstrating potential cytotoxicity against human cancer cells.
- Antimicrobial Properties : In vitro studies have shown that compounds with similar structures exhibit antibacterial and antifungal activities. The specific activity of this compound against various pathogens remains to be fully elucidated but warrants further investigation.
- Proteasome Inhibition : Similar compounds have been identified as proteasome inhibitors, which play a crucial role in regulating cellular protein degradation. This mechanism is significant in cancer therapy as it can induce apoptosis in malignant cells.
Case Studies
Several studies have investigated the biological activity of related pyrrolidine derivatives:
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of pyrrolidine derivatives as proteasome inhibitors. These compounds showed promising results in inhibiting tumor growth in vitro and in vivo models .
- Antimicrobial Evaluation : Research exploring the antimicrobial properties of pyrrolidine derivatives demonstrated that many exhibit significant activity against both Gram-positive and Gram-negative bacteria. Although specific data for this compound is limited, structural similarities suggest potential efficacy .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Protein Degradation : By acting as a proteasome inhibitor, it may disrupt the normal degradation pathways of proteins involved in cell cycle regulation and apoptosis.
- Interaction with Cellular Targets : The phenylamino group may facilitate interactions with specific cellular receptors or enzymes, influencing various signaling pathways associated with cell growth and survival.
Data Tables
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Pyrrolidine derivatives | Cytotoxicity against cancer cell lines |
| Antimicrobial | Similar pyrrolidines | Significant inhibition of bacterial growth |
| Proteasome Inhibition | Quinoline-based inhibitors | Induction of apoptosis |
Properties
CAS No. |
653570-89-9 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(2S,3R,4S)-2-(2-anilinoethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C12H18N2O2/c15-11-8-14-10(12(11)16)6-7-13-9-4-2-1-3-5-9/h1-5,10-16H,6-8H2/t10-,11-,12+/m0/s1 |
InChI Key |
HAOLJUHRPKTQFK-SDDRHHMPSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@@H](N1)CCNC2=CC=CC=C2)O)O |
Canonical SMILES |
C1C(C(C(N1)CCNC2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















